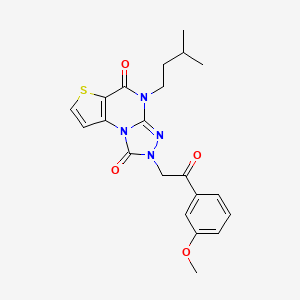

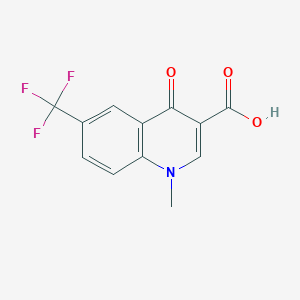

4-Methoxypyrimidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Methoxypyrimidine-2-carboxamide derivatives involves several innovative approaches. One method reported the preparation of 2-Amino-4-methoxypyrimidine through a methoxylation reaction of 2-amino-4-chloropyrimidine, which is derived from chlorination reaction of isocytosine as a starting material, highlighting the pathway's efficiency for industrial production due to its low cost, easy process, and high yields (Ju Xiu-lian, 2009). Another study focuses on the synthesis of 2,4-disubstituted-5-fluoropyrimidines, indicating the versatility of pyrimidine derivatives as kinase inhibitors, which involves regioselective substitution and amide formation at different positions on the pyrimidine ring (H. Wada et al., 2012).

Molecular Structure Analysis

The molecular structure and conformation of 4-Methoxypyrimidine-2-carboxamide derivatives have been elucidated using various analytical techniques. A study on the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate provides insights into the complex molecular architecture and interactions within similar compounds (A. Richter et al., 2023).

Chemical Reactions and Properties

4-Methoxypyrimidine-2-carboxamide undergoes various chemical reactions, highlighting its reactivity and functionality. The synthesis and characterization of chalcogen (S and Se) derivatives of 4-methoxy-N,N-diisopropylpyridine-2-carboxamide showcase the compound's versatility in forming derivatives with different chemical groups, which are significant for developing novel chemical entities with potential applications in various fields (J. Dhau et al., 2011).

Physical Properties Analysis

Studies on the synthesis, structure, and physical properties of pyrimidine derivatives provide essential information on their stability, solubility, and other critical parameters. For example, the investigation of novel polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine discusses the materials' excellent thermal stability and mechanical properties, which are crucial for their potential applications in high-performance materials (A. Xia et al., 2006).

Chemical Properties Analysis

The chemical properties of 4-Methoxypyrimidine-2-carboxamide derivatives, such as reactivity, potential for substitution reactions, and interactions with various reagents, are pivotal for their application in synthetic chemistry and drug design. The thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines into N-methyl-2(or 4)-oxopyrimidines exemplifies the compound's reactivity and the influence of substituent effects on its chemical behavior (D. J. Brown & T. C. Lee, 1970).

Wissenschaftliche Forschungsanwendungen

Synthesis and Kinase Inhibition

4-Methoxypyrimidine-2-carboxamide is a key intermediate in the synthesis of various biologically active molecules. For instance, it has been utilized in the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are potential kinase inhibitors. These novel compounds are part of a program aimed at discovering kinase inhibitors for cancer treatment. The synthetic route involves regioselective substitution at the pyrimidine ring, demonstrating the utility of 4-methoxypyrimidine-2-carboxamide in the development of anticancer agents (Wada et al., 2012).

Antiviral Activity

Another application is in the development of selective inhibitors for HIV integrase, a crucial enzyme in the HIV replication cycle. Derivatives of pyrimidine carboxamides, including those related to 4-methoxypyrimidine-2-carboxamide, have shown potent and selective inhibitory activity against HIV integrase, contributing to the search for new therapeutic agents against HIV (Summa et al., 2006).

Anti-Inflammatory and Analgesic Properties

Furthermore, derivatives of 4-methoxypyrimidine-2-carboxamide have been synthesized with anti-inflammatory and analgesic properties. Novel compounds derived from this moiety have demonstrated significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, highlighting its potential in the development of new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).

Anticancer Activity

The structure of 4-methoxypyrimidine-2-carboxamide also plays a role in the synthesis of compounds with potential anticancer activity. Studies involving the optimization of pyrimidine carboxamides have led to the discovery of molecules with significant activity against various cancer cell lines, indicating the importance of this core structure in medicinal chemistry research aimed at finding new anticancer drugs (Schroeder et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-methoxypyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-4-2-3-8-6(9-4)5(7)10/h2-3H,1H3,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHWZLPJTBVIIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxypyrimidine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)

![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)

![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)

![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)

![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)

![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)

![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)